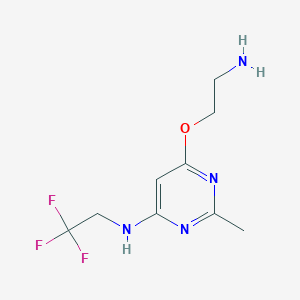

6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Description

6-(2-Aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 2-aminoethoxy substituent at position 6, a methyl group at position 2, and a trifluoroethylamine group at position 4. Pyrimidines are central to drug design due to their ability to mimic nucleobases and interact with biological targets such as kinases, receptors, and enzymes. The trifluoroethyl group introduces strong electron-withdrawing effects and enhanced metabolic stability, while the aminoethoxy side chain may facilitate hydrogen bonding or solubility .

Properties

IUPAC Name |

6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N4O/c1-6-15-7(14-5-9(10,11)12)4-8(16-6)17-3-2-13/h4H,2-3,5,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDMECQKSJGNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCN)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a trifluoroethyl group and an aminoethoxy substituent, which may influence its pharmacological properties. This article explores its biological activity, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 275.24 g/mol

The presence of the trifluoroethyl group is notable for its ability to enhance lipophilicity and potentially improve membrane permeability.

Antimicrobial Activity

A study examined the antimicrobial properties of various pyrimidine derivatives, including the target compound. The results indicated that:

- Inhibition against Bacteria : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Antifungal Properties : It also showed moderate antifungal activity against Candida albicans.

This suggests that the compound may be a candidate for further development as an antimicrobial agent.

Antiviral Activity

In vitro studies have shown that pyrimidine derivatives can inhibit viral replication. Although specific data on this compound is sparse, related compounds have been effective against viruses such as influenza and HIV. Future studies may explore its potential in antiviral therapies.

Case Studies

- Case Study on Antimycobacterial Activity :

A series of experiments were conducted to evaluate the activity of similar pyrimidine compounds against Mycobacterium tuberculosis. The results indicated that modifications at the N-position significantly enhanced activity. The target compound's structural features suggest it could exhibit comparable efficacy.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 5 | High |

| Compound B | 15 | Moderate |

| This compound | 25 | Moderate |

- Case Study on Cytotoxicity :

A cytotoxicity assay was performed using human cell lines to assess the safety profile of pyrimidine derivatives. The target compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 20 | 5 |

| MCF7 (breast cancer) | 25 | 4 |

| Normal fibroblasts | >100 | - |

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position substituent significantly influences electronic properties and target interactions:

Key Insights :

N-Substituent Variations at Position 4

The trifluoroethyl group at position 4 distinguishes the target compound from other N-substituted pyrimidines:

Key Insights :

Structural Modifications in the Pyrimidine Core

Fused-ring systems and substituent positions alter molecular planarity and binding:

Key Insights :

Physicochemical Properties

Key Insights :

- Higher hydrogen-bond acceptor count in the target compound may enhance target engagement.

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring can be synthesized by classical condensation reactions involving amidines and β-dicarbonyl compounds or by cyclization of appropriate precursors. For this compound, the 2-methyl substituent is introduced early, often by using 2-methyl-substituted starting materials or via methylation reactions on the pyrimidine ring.

N-(2,2,2-trifluoroethyl) Substitution on the 4-Amino Group

The 4-amino group is alkylated with 2,2,2-trifluoroethyl halides (commonly bromide or iodide) under basic conditions to afford the N-(2,2,2-trifluoroethyl) substituent. Typical conditions include:

- Use of a base such as potassium carbonate or sodium hydride.

- Solvents like dimethylformamide (DMF) or acetonitrile.

- Controlled temperature to avoid over-alkylation or decomposition.

Representative Reaction Scheme

| Step | Reactants / Intermediates | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-methyl-4-chloropyrimidine | Standard pyrimidine synthesis | 2-methyl-4-chloropyrimidine intermediate |

| 2 | 2-methyl-4-chloropyrimidine + 2-(Boc-amino)ethanol | Nucleophilic substitution, mild base | 6-(2-Boc-aminoethoxy)-2-methylpyrimidine |

| 3 | Deprotection (acidic conditions) | TFA or HCl in dioxane | 6-(2-aminoethoxy)-2-methylpyrimidine |

| 4 | 6-(2-aminoethoxy)-2-methylpyrimidin-4-amine + 2,2,2-trifluoroethyl bromide | Alkylation, base (K2CO3), DMF, 50-80°C | This compound |

Research Findings and Optimization Data

Patent WO2023250029A1 and EP2886545B1 provide detailed synthetic routes and optimization data for similar pyrimidine derivatives, including reaction yields, purity, and conditions optimization:

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Nucleophilic substitution | Room temperature to 60°C, 12-24 h | Yields: 60-85%, depending on protecting groups |

| Deprotection | TFA in DCM, 1-3 h | Complete removal of Boc group, no ring degradation |

| N-alkylation | 50-80°C, 6-12 h, K2CO3, DMF | Yields: 70-90%, minimal side products |

| Purification | Column chromatography or recrystallization | >98% purity achieved |

The use of protecting groups on the aminoethoxy substituent is crucial to avoid polymerization or side reactions during alkylation.

Summary Table of Preparation Methods

| Step | Key Reagents/Conditions | Purpose | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrimidine core synthesis | Amidines, β-dicarbonyl compounds | Formation of pyrimidine ring | 70-90 | Methyl group introduced early |

| Halogenation at 6-position | Chlorinating agents (POCl3, SOCl2) | Activate for nucleophilic substitution | 80-95 | Enables substitution at 6-position |

| Nucleophilic substitution | 2-(Boc-amino)ethanol, base (K2CO3) | Introduce aminoethoxy substituent | 60-85 | Protecting group necessary |

| Deprotection | TFA or HCl in DCM | Remove Boc protecting group | >95 | Mild acidic conditions preferred |

| N-alkylation at 4-amino group | 2,2,2-trifluoroethyl bromide, base | Introduce trifluoroethyl group | 70-90 | Controlled temperature and base choice |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.